molecular formula C12H9BrN2O2S B11785988 6-(4-Bromophenyl)-2-(methylthio)pyrimidine-4-carboxylic acid

6-(4-Bromophenyl)-2-(methylthio)pyrimidine-4-carboxylic acid

Cat. No.: B11785988
M. Wt: 325.18 g/mol
InChI Key: QIXWGKRDZPGXIZ-UHFFFAOYSA-N
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Description

6-(4-Bromophenyl)-2-(methylthio)pyrimidine-4-carboxylic acid is a synthetic organic compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and material science. The presence of a bromophenyl group and a methylthio group in this compound suggests potential biological activity and utility in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Bromophenyl)-2-(methylthio)pyrimidine-4-carboxylic acid typically involves multi-step organic reactions. One common method includes:

    Starting Material: The synthesis begins with the preparation of 4-bromobenzaldehyde.

    Formation of Pyrimidine Ring: The aldehyde undergoes a condensation reaction with thiourea to form the pyrimidine ring.

    Methylthio Group Introduction: The methylthio group is introduced via a nucleophilic substitution reaction using methylthiol.

    Carboxylation: The final step involves carboxylation to introduce the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio group, to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the bromophenyl group, potentially converting it to a phenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or alkoxides.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like sodium azide or potassium tert-butoxide in polar aprotic solvents.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.

    Catalysis: Potential use in catalytic processes due to the presence of the bromophenyl and methylthio groups.

Biology

    Antimicrobial Agents: Potential use as antimicrobial agents due to the presence of the bromophenyl group.

    Enzyme Inhibitors: May act as inhibitors for certain enzymes, particularly those involved in nucleic acid metabolism.

Medicine

    Drug Development: Potential use in the development of new pharmaceuticals, particularly those targeting cancer or infectious diseases.

Industry

    Material Science: Use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-(4-Bromophenyl)-2-(methylthio)pyrimidine-4-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The bromophenyl group can enhance binding affinity to certain targets, while the methylthio group can modulate the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    6-Phenyl-2-(methylthio)pyrimidine-4-carboxylic acid: Lacks the bromine atom, which may reduce its biological activity.

    6-(4-Chlorophenyl)-2-(methylthio)pyrimidine-4-carboxylic acid: Contains a chlorine atom instead of bromine, which may alter its reactivity and binding properties.

    6-(4-Bromophenyl)-2-(ethylthio)pyrimidine-4-carboxylic acid: Contains an ethylthio group instead of a methylthio group, which may affect its solubility and reactivity.

Uniqueness

6-(4-Bromophenyl)-2-(methylthio)pyrimidine-4-carboxylic acid is unique due to the combination of the bromophenyl and methylthio groups, which can confer specific reactivity and biological activity not seen in similar compounds.

Properties

Molecular Formula

C12H9BrN2O2S

Molecular Weight

325.18 g/mol

IUPAC Name

6-(4-bromophenyl)-2-methylsulfanylpyrimidine-4-carboxylic acid

InChI

InChI=1S/C12H9BrN2O2S/c1-18-12-14-9(6-10(15-12)11(16)17)7-2-4-8(13)5-3-7/h2-6H,1H3,(H,16,17)

InChI Key

QIXWGKRDZPGXIZ-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC(=CC(=N1)C(=O)O)C2=CC=C(C=C2)Br

Origin of Product

United States

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